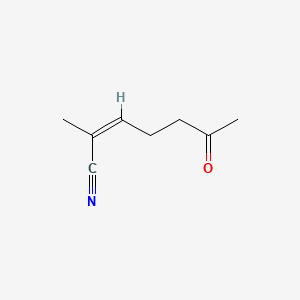![molecular formula C20H21N3OS B13805503 2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds that have shown significant biological activities, making them valuable in medicinal chemistry
Preparation Methods
The synthesis of 2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazoline ring . The final step involves the acylation of the sulfanyl group with isopropyl acetamide under suitable reaction conditions . Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under oxidative conditions.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The quinazoline core can bind to enzyme active sites, inhibiting their activity . The sulfanyl group may enhance binding affinity through additional interactions with the target protein . The acetamide group can further stabilize the compound’s interaction with its target, leading to effective inhibition of the enzyme’s function .
Comparison with Similar Compounds
Similar compounds to 2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide include other quinazoline derivatives such as:
- 2-phenylquinazolin-4-yl thioureas
- 2,3-dihydro-2-(4-methylphenyl)quinazolin-4(1H)-one
- 2-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one
These compounds share the quinazoline core but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The unique combination of the sulfanyl and acetamide groups in this compound distinguishes it from these similar compounds, potentially offering distinct advantages in its applications .
Properties
Molecular Formula |
C20H21N3OS |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C20H21N3OS/c1-13(2)21-18(24)12-25-20-16-6-4-5-7-17(16)22-19(23-20)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,21,24) |
InChI Key |
JGTDSWQMUGJSKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


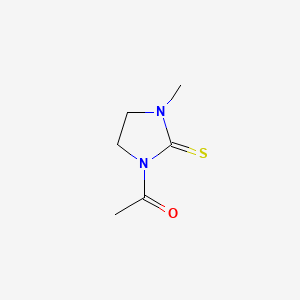
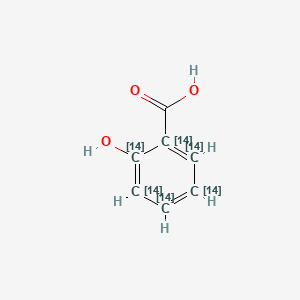

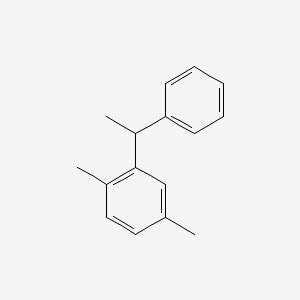
![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)
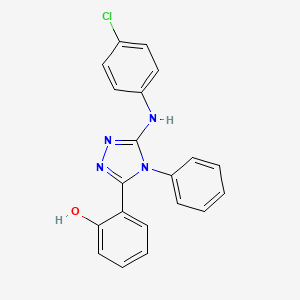
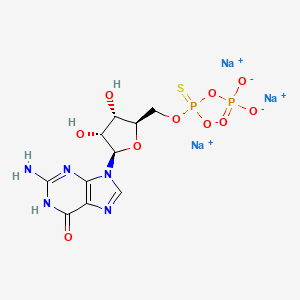
![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)
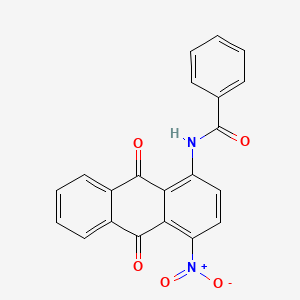

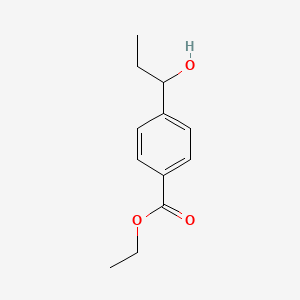
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)
